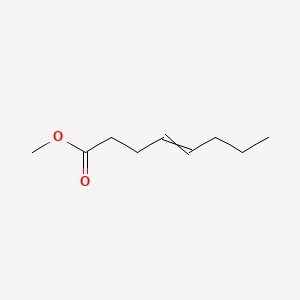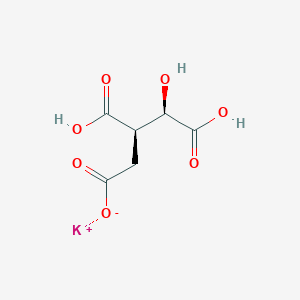![molecular formula C13H7NS B13816480 Acenaphtho[5,4-d][1,3]thiazole CAS No. 200-98-6](/img/structure/B13816480.png)
Acenaphtho[5,4-d][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphtho[5,4-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining acenaphthene and thiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acenaphtho[5,4-d][1,3]thiazole typically involves multicomponent reactions. One common method includes the 1,3-dipolar cycloaddition of acenaphthenequinone, 1,3-thiazole-4-carboxylic acid, and a Knoevenagel adduct in an aqueous medium with sodium chloride . This method is efficient and yields the desired compound with good purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Acenaphtho[5,4-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiazole ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
Acenaphtho[5,4-d][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of Acenaphtho[5,4-d][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, influencing biochemical pathways. This compound can modulate enzyme activity or receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
Thiazolo[4,5-d]thiazole: Known for its applications in organic electronics and optoelectronic devices.
1,3,4-Thiadiazole: Exhibits antimicrobial and anticancer activities.
Uniqueness: Acenaphtho[5,4-d][1,3]thiazole stands out due to its fused ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
200-98-6 |
|---|---|
Fórmula molecular |
C13H7NS |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,9,11(15),12-heptaene |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(14-7-15-11)10(3-1)12(8)9/h1-7H |
Clave InChI |
ZPVCNJDLKJYVMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC4=C(C3=C1)N=CS4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


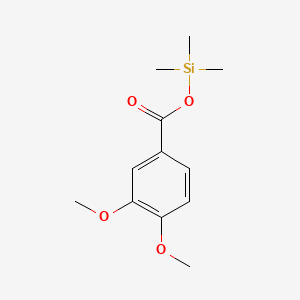
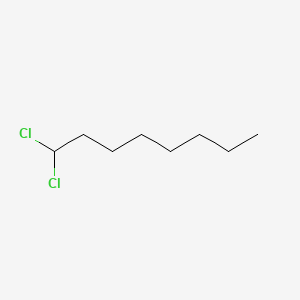

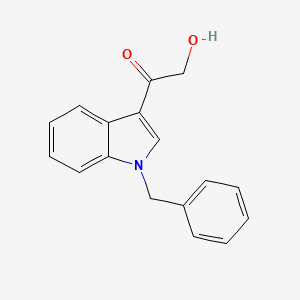
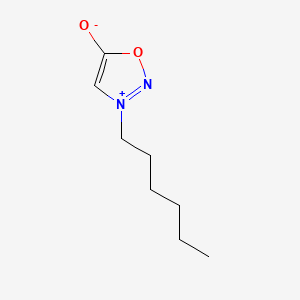
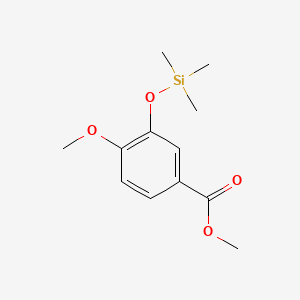
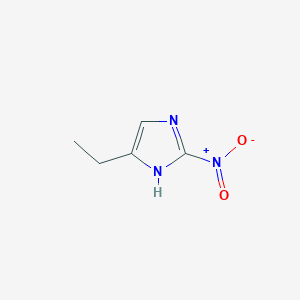
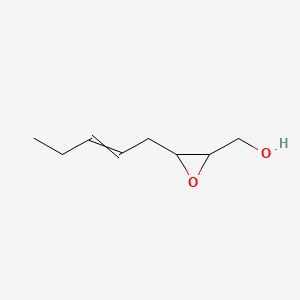
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)
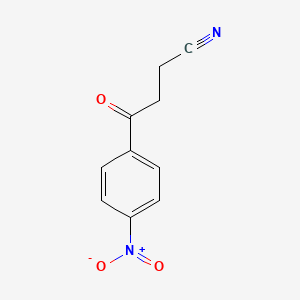
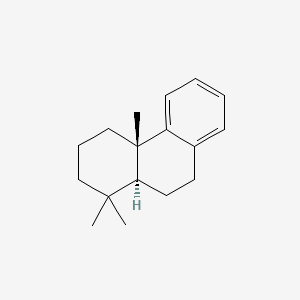
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
